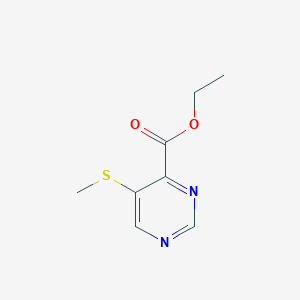

Ethyl 5-(methylthio)pyrimidine-4-carboxylate

CAS No.: 64224-61-9

Cat. No.: VC4054100

Molecular Formula: C8H10N2O2S

Molecular Weight: 198.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64224-61-9 |

|---|---|

| Molecular Formula | C8H10N2O2S |

| Molecular Weight | 198.24 g/mol |

| IUPAC Name | ethyl 5-methylsulfanylpyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C8H10N2O2S/c1-3-12-8(11)7-6(13-2)4-9-5-10-7/h4-5H,3H2,1-2H3 |

| Standard InChI Key | OLDAOEDKIRWMRF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC=NC=C1SC |

| Canonical SMILES | CCOC(=O)C1=NC=NC=C1SC |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 5-(methylthio)pyrimidine-4-carboxylate features a pyrimidine ring substituted with a methylthio (-SMe) group at position 5 and an ethyl ester (-COOEt) at position 4. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂S |

| Molecular Weight | 198.24 g/mol |

| IUPAC Name | Ethyl 5-methylsulfanylpyrimidine-4-carboxylate |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Appearance | Off-white to light yellow solid |

The methylthio group enhances lipophilicity (predicted LogP ≈ 2.5), impacting solubility and membrane permeability. The ester group at position 4 is susceptible to hydrolysis, enabling further functionalization .

Synthesis and Manufacturing

While explicit synthetic protocols for Ethyl 5-(methylthio)pyrimidine-4-carboxylate are scarce, analogous compounds provide insight into plausible routes:

Cyclocondensation Reactions

| Starting Material | Reagents/Conditions | Expected Yield |

|---|---|---|

| Ethyl 5-bromopyrimidine-4-carboxylate | NaSMe, DMF, 80°C, 12 h | 60–75% |

| Ethyl 5-aminopyrimidine-4-carboxylate | CS₂, MeI, K₂CO₃ | 50–65% |

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its substituents:

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for amidation or coupling reactions:

Conditions: 6 M NaOH in ethanol (90% yield) .

Methylthio Group Modifications

The methylthio group can be oxidized to sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), enhancing electrophilicity for nucleophilic attacks :

Nucleophilic Substitution

Electron-deficient positions (e.g., C2 or C5) may undergo substitutions with amines or alkoxides, though steric hindrance from the ester group could limit reactivity.

Biological Activities and Applications

Pyrimidine derivatives are renowned for their bioactivity, and Ethyl 5-(methylthio)pyrimidine-4-carboxylate is hypothesized to share these traits:

Kinase Inhibition

Related pyrimidinopyridones act as FMS tyrosine kinase inhibitors, pivotal in cancer cell proliferation. Structural similarities position Ethyl 5-(methylthio)pyrimidine-4-carboxylate as a candidate for kinase-targeted drug discovery.

Anticancer Properties

Pyrimidine derivatives often intercalate DNA or inhibit topoisomerases. While direct evidence is lacking, the compound’s electronic profile aligns with known anticancer agents.

Industrial and Research Applications

Agrochemical Development

Methylthio-pyrimidines are intermediates in herbicide synthesis. The compound’s stability under field conditions makes it a viable candidate for crop protection agents .

Materials Science

The conjugated pyrimidine ring could serve as a building block for organic semiconductors or ligands in catalytic systems.

Comparison with Analogous Compounds

Table 2: Structural and Functional Comparisons

The C5 methylthio group in the target compound may offer unique steric and electronic effects compared to C2-substituted analogs, influencing receptor binding and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume